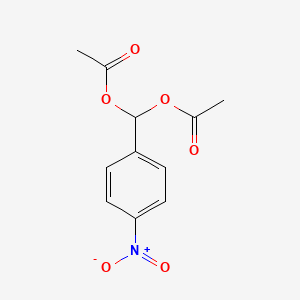
(acetyloxy)(4-nitrophenyl)methyl acetate
Übersicht
Beschreibung
(acetyloxy)(4-nitrophenyl)methyl acetate is an organic compound with the molecular formula C11H11NO6 and a molecular weight of 253.211 g/mol . It is also known by other names such as (4-Nitrophenyl)methylene diacetate and Methanediol, 1-(4-nitrophenyl)-, diacetate (ester) . This compound is characterized by the presence of a nitro group and an acetate group attached to a benzylidene moiety.
Vorbereitungsmethoden
(acetyloxy)(4-nitrophenyl)methyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrotoluene with chromium(VI) oxide in acetic anhydride . Another method includes the oxidation of 4-nitrotoluene with ozone in acetic anhydride in the presence of manganese sulfate and sulfuric acid . These reactions typically require controlled conditions such as specific temperatures and catalysts to achieve high yields.
Analyse Chemischer Reaktionen
(acetyloxy)(4-nitrophenyl)methyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be hydrolyzed under acidic conditions to yield 4-nitrobenzaldehyde . The compound can also participate in oxidation reactions, where it is converted to 4-nitrobenzoic acid . Common reagents used in these reactions include sulfuric acid, acetic anhydride, and ozone . The major products formed from these reactions are typically aromatic aldehydes and acids .
Wissenschaftliche Forschungsanwendungen
(acetyloxy)(4-nitrophenyl)methyl acetate has various applications in scientific research. It is used in the separation and analysis of compounds through reverse-phase high-performance liquid chromatography (HPLC) . This compound is also employed in pharmacokinetics studies and the isolation of impurities in preparative separation .
Wirkmechanismus
The mechanism of action of (acetyloxy)(4-nitrophenyl)methyl acetate involves its hydrolysis under acidic conditions. The hydrolysis process is catalyzed by acids and follows an AA1 mechanism, where the protonated acetoxy group acts as a Lewis acid to assist the loss of the second acetoxy group . This results in the formation of a cyclic transition state, which facilitates the hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
(acetyloxy)(4-nitrophenyl)methyl acetate can be compared with other benzylidene compounds such as benzylidene acetals and benzylidene chlorides . While benzylidene acetals are commonly used as protecting groups in synthetic organic chemistry, benzylidene chlorides are used as intermediates in the synthesis of various organic compounds . The unique feature of this compound is its nitro group, which imparts distinct chemical reactivity and applications compared to other benzylidene derivatives .
Similar Compounds
- Benzylidene acetal
- Benzylidene chloride
- 2-Benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxide
Eigenschaften
IUPAC Name |
[acetyloxy-(4-nitrophenyl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESNIARHZFDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183544 | |
| Record name | 4-Nitrobenzylidene di(acetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-91-1 | |
| Record name | Methanediol, 1-(4-nitrophenyl)-, 1,1-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzylidene di(acetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanediol, diacetate (ester) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrobenzylidene di(acetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzylidene di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



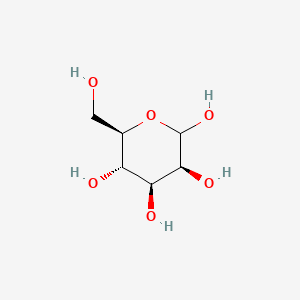
![2-({4-methyl-5-[1-(1-naphthylamino)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1359873.png)
![2-[(5-{[(3-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1359874.png)

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)
![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)
![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)
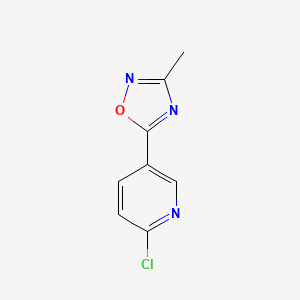
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B1359884.png)
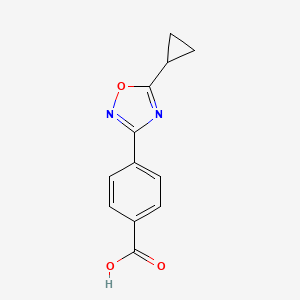
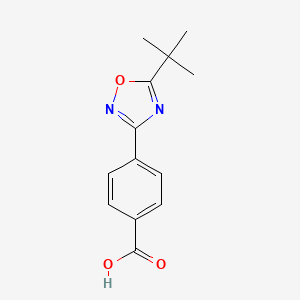
![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)
![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)
